molecular formula C14H22O2 B12515099 (Z)-3-hexen-1-yl heptine carbonate

(Z)-3-hexen-1-yl heptine carbonate

Cat. No.: B12515099
M. Wt: 222.32 g/mol
InChI Key: ANJQMBWSXVCLTG-UHFFFAOYSA-N
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Description

Hex-3-en-1-yl oct-2-ynoate is an organic compound with the molecular formula C14H22O2. It is known for its unique structure, which includes both an alkyne and an alkene functional group. This compound is often used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-3-en-1-yl oct-2-ynoate can be synthesized through esterification reactions. One common method involves the reaction of hex-3-en-1-ol with oct-2-ynoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of hex-3-en-1-yl oct-2-ynoate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Hex-3-en-1-yl oct-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as sodium hydroxide (NaOH) or lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Oxidation: Hex-3-en-1-yl oct-2-ynoate can be oxidized to form hex-3-en-1-yl oct-2-ynoic acid.

    Reduction: Reduction can yield hex-3-en-1-yl oct-2-ene or hex-3-en-1-yl octane.

    Substitution: Substitution reactions can produce various esters or alcohols depending on the nucleophile used.

Scientific Research Applications

Hex-3-en-1-yl oct-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: Hex-3-en-1-yl oct-2-ynoate is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of hex-3-en-1-yl oct-2-ynoate involves its interaction with specific molecular targets. The alkyne and alkene functional groups allow it to participate in various chemical reactions, which can modulate biological pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit enzyme activity.

Comparison with Similar Compounds

Hex-3-en-1-yl oct-2-ynoate can be compared with other similar compounds such as:

    Hex-3-en-1-yl oct-2-enoate: This compound has an alkene instead of an alkyne group, which affects its reactivity and applications.

    Hex-3-en-1-yl octanoate: Lacking both the alkyne and alkene groups, this compound has different chemical properties and uses.

    Oct-2-ynoic acid: This compound, being an acid, has different reactivity and is used in different applications compared to its ester derivative.

Hex-3-en-1-yl oct-2-ynoate stands out due to its unique combination of functional groups, making it versatile for various chemical and industrial applications.

Properties

IUPAC Name

hex-3-enyl oct-2-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h6,8H,3-5,7,9,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJQMBWSXVCLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC(=O)OCCC=CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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